N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine
Description
N-{[3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine is a psoralen derivative characterized by a fused furochromenone core substituted with a 4-bromophenyl group at position 3, a methyl group at position 5, and a beta-alanine moiety linked via an acetyl group at position 6 (CAS: 859658-37-0) . Psoralen derivatives are renowned for their biological activities, including antifungal, anticancer, and photochemotherapeutic properties.
Properties
Molecular Formula |
C23H18BrNO6 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
3-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H18BrNO6/c1-12-15-8-17-18(13-2-4-14(24)5-3-13)11-30-19(17)10-20(15)31-23(29)16(12)9-21(26)25-7-6-22(27)28/h2-5,8,10-11H,6-7,9H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
RYNKFJLWDAWYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Key Structural Differences :
- Aryl Substituents : The 4-bromophenyl group in the target compound offers greater steric bulk and electron-withdrawing effects compared to the 4-fluorophenyl group in II-9 and II-16 . Bromine’s larger atomic radius may enhance π-π stacking interactions in biological targets.
- Side Chains : The beta-alanine moiety introduces a carboxylic acid group, increasing hydrophilicity compared to the carbamothioyl (II-9, II-16) or ester (Compound 87) groups. This could modulate solubility and target binding .
Physicochemical Properties
Comparative physicochemical data highlight substituent-driven differences:
The beta-alanine moiety likely improves aqueous solubility relative to II-9 and II-16, which are more lipophilic due to their carbamothioyl and halogenated groups.
Crystallographic and Conformational Analysis
The chromenone core’s conformation is critical for biological activity. reveals that a related 4-bromophenyl chromenone derivative forms stable crystal structures via N–H⋯O hydrogen bonds, creating S(6) ring motifs and hexagonal packing . This suggests the target compound may exhibit similar crystallographic behavior, with the bromophenyl group influencing molecular packing and stability.
Biological Activity
N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furochromenone core and a bromophenyl group, suggests diverse biological activities that warrant detailed exploration.
Structural Characteristics
The molecular formula of this compound is C23H22BrN2O6, with a molecular weight of approximately 500.34 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity. The bromophenyl group enhances electrophilic substitution reactions, potentially increasing the compound's effectiveness in various biological contexts.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems. The mechanism is believed to involve interactions with specific enzymes or receptors that regulate oxidative pathways.
- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory properties, with ongoing research aimed at elucidating the specific pathways involved. This could position the compound as a candidate for treating inflammatory conditions.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections, respectively .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino}butanoic acid | Contains a chlorophenyl group | Different biological activity due to halogen substitution |
| 5-Hydroxyflavone | Simpler flavonoid structure | Known for strong antioxidant properties |
| Quercetin | Widely studied flavonoid | Exhibits potent anti-inflammatory effects |
The structural complexity of N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yloxy]-acetyl}-beta-alanine may confer distinct biological activities not observed in simpler flavonoids or other furochromenes, particularly regarding its interactions with biological systems and potential therapeutic applications.
Case Studies and Research Findings
- Antibacterial Activity : While not primarily focused on antibacterial properties, studies have shown that related compounds exhibit moderate to strong activity against various bacterial strains. This suggests that further exploration of N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yloxy]-acetyl}-beta-alanine in this area could yield valuable insights into its pharmacological potential .
- Cancer Cell Line Studies : Research involving structurally similar compounds has demonstrated significant anticancer activity against HepG2 and HeLa cell lines. The mechanisms underlying these effects are being investigated through molecular docking studies to understand binding interactions at the enzyme level, which may also apply to N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yloxy]-acetyl}-beta-alanine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
